molecular formula C18H16N4O3S B3448226 2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide CAS No. 6163-10-6

2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide

Cat. No.: B3448226
CAS No.: 6163-10-6
M. Wt: 368.4 g/mol
InChI Key: GKIQGKNRRSDJOA-UHFFFAOYSA-N
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Description

2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is a complex organic compound with a molecular formula of C18H16N4O2S. This compound is known for its unique structural features, which include a benzamide core substituted with a pyrimidin-2-ylsulfamoyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide typically involves multi-step organic reactionsThe final step involves the methylation of the benzamide core .

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to enhance yield and reduce environmental impact. For instance, replacing polar aprotic solvents like DMF with more environmentally friendly alternatives such as DMSO can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-ylsulfamoyl group is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anxiolytic actions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide
  • 2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)-phenyl]-benzamide

Uniqueness

2-Methyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for drug development .

Properties

IUPAC Name

2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-13-5-2-3-6-16(13)17(23)21-14-7-9-15(10-8-14)26(24,25)22-18-19-11-4-12-20-18/h2-12H,1H3,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIQGKNRRSDJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360154
Record name ST50186080
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6163-10-6
Record name ST50186080
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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